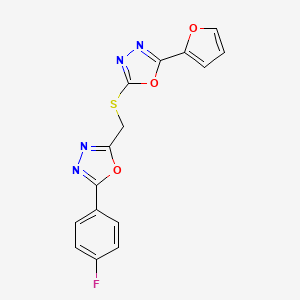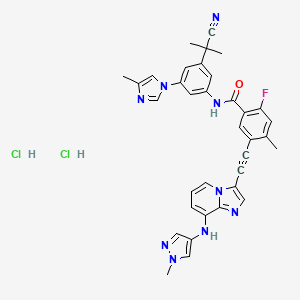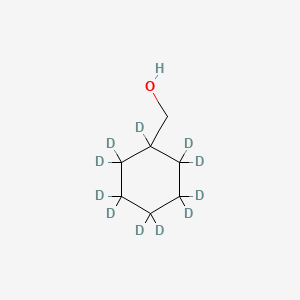
DNA gyrase B-IN-3
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
DNA gyrase B-IN-3 is a compound that functions as an inhibitor of DNA gyrase, an essential bacterial enzyme. DNA gyrase is a type II topoisomerase that introduces negative supercoils into DNA, which is crucial for DNA replication and transcription in bacteria. Inhibitors of DNA gyrase, such as this compound, are of significant interest due to their potential as antibacterial agents .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of DNA gyrase B-IN-3 typically involves multiple steps, including the formation of key intermediates and the final coupling reaction. The synthetic route may involve the use of various reagents and catalysts to achieve the desired chemical transformations. For example, the preparation of DNA gyrase inhibitors often includes steps such as amide bond formation, cyclization, and functional group modifications .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This may include the use of high-pressure chromatography and other purification techniques to isolate the final product. The production process would also need to comply with regulatory standards for pharmaceutical manufacturing .
Analyse Chemischer Reaktionen
Types of Reactions
DNA gyrase B-IN-3 can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium on carbon). Reaction conditions such as temperature, pressure, and solvent choice are optimized to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific chemical transformation being performed. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions may produce deoxygenated compounds .
Wissenschaftliche Forschungsanwendungen
DNA gyrase B-IN-3 has a wide range of scientific research applications, including:
Wirkmechanismus
DNA gyrase B-IN-3 exerts its effects by binding to the DNA gyrase enzyme and inhibiting its activityThe inhibition of DNA gyrase leads to the accumulation of positive supercoils, ultimately resulting in bacterial cell death . The molecular targets of this compound include the GyrA and GyrB subunits of the DNA gyrase enzyme .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Novobiocin: Another DNA gyrase inhibitor that targets the GyrB subunit.
Ciprofloxacin: A fluoroquinolone antibiotic that inhibits DNA gyrase and topoisomerase IV.
Coumermycin A1: A coumarin antibiotic that inhibits DNA gyrase by binding to the GyrB subunit.
Uniqueness
DNA gyrase B-IN-3 is unique in its specific binding affinity and inhibitory potency against the DNA gyrase enzyme. Unlike some other inhibitors, this compound may exhibit a different binding mode or interact with distinct amino acid residues within the enzyme, contributing to its effectiveness as an antibacterial agent .
Eigenschaften
Molekularformel |
C14H9Cl2N3O4S |
|---|---|
Molekulargewicht |
386.2 g/mol |
IUPAC-Name |
2-[(3,4-dichloro-5-methyl-1H-pyrrole-2-carbonyl)amino]-5-hydroxy-1,3-benzothiazole-6-carboxylic acid |
InChI |
InChI=1S/C14H9Cl2N3O4S/c1-4-9(15)10(16)11(17-4)12(21)19-14-18-6-3-7(20)5(13(22)23)2-8(6)24-14/h2-3,17,20H,1H3,(H,22,23)(H,18,19,21) |
InChI-Schlüssel |
SEAMOYQPPFJZJR-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C(=C(N1)C(=O)NC2=NC3=C(S2)C=C(C(=C3)O)C(=O)O)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![[4-[[(2-methoxybenzoyl)amino]methyl]-4-thiophen-3-ylcyclohexyl] N-propylcarbamate](/img/structure/B12387857.png)
![cyclo[Arg-Ile-Lys-DL-Pro-His-Gln-Gly-Gln-His-Ile-Gly-Glu-Asp-Phe-Pro-Gln-Ile-Met]](/img/structure/B12387859.png)



![(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-3-carboxy-2-[[(2S)-2-[[(2S)-2-[[(2S)-3-(4-hydroxyphenyl)-2-[[2-(7-methoxy-2-oxochromen-4-yl)acetyl]amino]propanoyl]amino]-3-methylbutanoyl]amino]propanoyl]amino]propanoyl]amino]propanoyl]pyrrolidine-2-carbonyl]amino]-6-(2,4-dinitroanilino)hexanoic acid;2,2,2-trifluoroacetic acid](/img/structure/B12387891.png)


![1-[(2R,4R,5R)-3,4-dihydroxy-5-methyloxolan-2-yl]-4-(dimethylamino)-5-fluoropyrimidin-2-one](/img/structure/B12387911.png)




